4-Bromo-2-(2-ethoxyethoxy)benzonitrile
Overview
Description
4-Bromo-2-(2-ethoxyethoxy)benzonitrile is a biochemical used for proteomics research . Its molecular formula is C11H12BrNO2 and has a molecular weight of 270.12 .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-(2-ethoxyethoxy)benzonitrile consists of 11 carbon atoms, 12 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms .Scientific Research Applications
Proteomics Research
- Field : Proteomics
- Application : “4-Bromo-2-(2-ethoxyethoxy)benzonitrile” is used as a biochemical in proteomics research .
- Method of Application : The specific methods of application in proteomics research are not provided in the source .
- Results or Outcomes : The specific results or outcomes of its use in proteomics research are not provided in the source .
Organic Nonlinear Optical (NLO) Materials
- Field : Material Science
- Application : “4-Bromo-2-(2-ethoxyethoxy)benzonitrile” is used in the fabrication and development of good-quality nonlinear organic optical (NLO) materials .
- Method of Application : The crystal was prepared at room temperature by the slow evaporation method . The functional groups of the crystal were identified using the FTIR and FT-Raman spectra .
- Results or Outcomes : The grown crystal exhibited violet and red emissions. A high dielectric constant was received at a low frequency. The grown crystal was stable up to 125.59 °C .
Biochemical Research
- Field : Biochemistry
- Application : “4-Bromo-2-(2-ethoxyethoxy)benzonitrile” is used as a biochemical in various research .
- Method of Application : The specific methods of application in biochemical research are not provided in the source .
- Results or Outcomes : The specific results or outcomes of its use in biochemical research are not provided in the source .
Organic Building Blocks
- Field : Organic Chemistry
- Application : “4-Bromo-2-(2-ethoxyethoxy)benzonitrile” is used as an organic building block in the synthesis of various organic compounds .
- Method of Application : The specific methods of application in organic synthesis are not provided in the source .
- Results or Outcomes : The specific results or outcomes of its use in organic synthesis are not provided in the source .
Gas Phase Ion Energetics Research
- Field : Physical Chemistry
- Application : “4-Bromo-2-(2-ethoxyethoxy)benzonitrile” might be used in studies involving gas phase ion energetics .
- Method of Application : The specific methods of application in gas phase ion energetics research are not provided in the source .
- Results or Outcomes : The specific results or outcomes of its use in gas phase ion energetics research are not provided in the source .
Synthesis of Ligands
- Field : Organic Chemistry
- Application : “4-Bromo-2-(2-ethoxyethoxy)benzonitrile” might be used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile .
- Method of Application : The specific methods of application in ligand synthesis are not provided in the source .
- Results or Outcomes : The specific results or outcomes of its use in ligand synthesis are not provided in the source .
properties
IUPAC Name |
4-bromo-2-(2-ethoxyethoxy)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-2-14-5-6-15-11-7-10(12)4-3-9(11)8-13/h3-4,7H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJKHOZOOWWPSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=C(C=CC(=C1)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(2-ethoxyethoxy)benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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